H2N-PEG24-CH2CH2COOtBu

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

H2N-PEG24-CH2CH2COOtBu is a synthetic polymer that has gained attention in the scientific community due to its unique properties. It is composed of a polyethylene glycol (PEG) backbone with a t-butoxycarbonyl (tBu) group at one end and an amine group at the other. This molecule has been used in various fields of research, including drug delivery, tissue engineering, and biomaterials.

Scientific Research Applications

Polyethylene Glycol in Green Chemistry

Polyethylene glycol (PEG) and its derivatives are recognized for their solvent properties and phase-transfer characteristics, which can be integrated into aqueous biphasic reactive extraction systems. These systems facilitate the separation of reactants and/or catalysts from products and are considered environmentally benign compared to traditional organic solvents. The unique solvent properties and metal cation coordination ability of PEG solutions are crucial in applications like alternative pulping processes, catalytic chemistry, and enzymatic catalysis (Ji Chen et al., 2005).

PEG Alternatives for Overcoming Immunogenicity

Although PEGylation (the conjugation of PEG to biomolecules) is a standard technique to improve the pharmacokinetics of drugs, concerns regarding PEG immunogenicity have prompted the search for alternative polymers. The development of PEG alternatives aims to address issues like accelerated blood clearance and hypersensitivity reactions in patients with pre-existing anti-PEG antibodies. This area of research is crucial for advancing drug delivery and bioconjugation strategies (Thai Thanh Hoang Thi et al., 2020).

Amphiphilic Hydrogels for Bioapplications

Amphiphilic hydrogels based on PEG and other polymers like polycaprolactone (PCL) demonstrate significant potential in biomaterial applications due to their suitable mechanical properties and controlled release of hydrophobic substrates. These hydrogels are biocompatible, biodegradable, and can be used as injectable hydrogels or tissue scaffolds, showcasing the versatility of PEG in bioapplications (Alaleh Dabbaghi et al., 2021).

PEGylated Therapeutics

The practice of PEGylation enhances the biopharmaceutical properties of drugs, including increased stability and reduced immunogenicity. This modification has improved the delivery and efficacy of numerous therapeutic proteins and peptides, highlighting the critical role of PEG in the development of biopharmaceuticals (Aviral Jain & Sanjay K. Jain, 2008).

PEG Functionalization in Tissue Engineering

Functionalizing graphene oxide with PEG (PEG-GO) enhances its solubility, stability, and biocompatibility, making it an attractive candidate for various biomedical applications, including tissue engineering. PEG-GO supports the attachment, proliferation, and differentiation of stem cells, which is essential for developing engineered tissues and offers antibacterial efficacy to minimize implant-associated infections (Santanu Ghosh & K. Chatterjee, 2020).

Mechanism of Action

Target of Action

H2N-PEG24-CH2CH2COOtBu, also known as Amino-PEG24-Boc, is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . The primary targets of this compound are E3 ubiquitin ligases and the target proteins .

Mode of Action

The compound works by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By binding to both the E3 ubiquitin ligase and the target protein, the compound facilitates the transfer of ubiquitin to the target protein . This marks the protein for degradation by the proteasome, leading to its removal from the cell .

Pharmacokinetics

The compound’s pegylation (the addition of polyethylene glycol (peg) chains) is known to improve solubility and extend circulation time in the body .

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can alter cellular processes and potentially lead to therapeutic effects, depending on the function of the degraded protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment . Additionally, the compound’s efficacy can be influenced by the presence of other molecules that may compete for binding to the E3 ubiquitin ligase or the target protein .

properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H111NO26/c1-55(2,3)82-54(57)4-6-58-8-10-60-12-14-62-16-18-64-20-22-66-24-26-68-28-30-70-32-34-72-36-38-74-40-42-76-44-46-78-48-50-80-52-53-81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-56/h4-53,56H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHDVGRAEHWWFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H111NO26 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1202.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

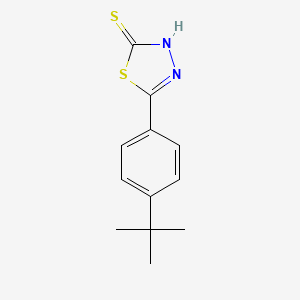

![1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B6590467.png)

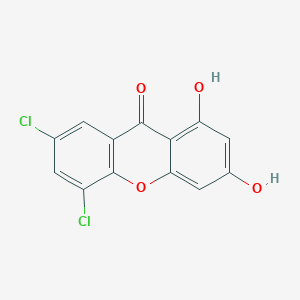

![(5'-Amino-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-methyl-carbamic acid tert-butyl ester](/img/structure/B6590476.png)

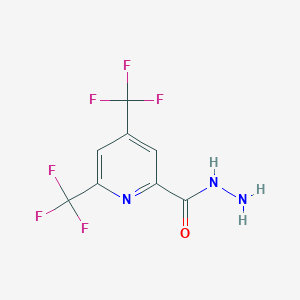

![1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B6590498.png)

![N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B6590539.png)

![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B6590543.png)

![5,7-dichloro-3-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B6590572.png)